2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, a pyridinyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with isothiocyanates. For instance, 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can be prepared by reacting 4-bromobenzoyl hydrazine with pyridine-3-carboxylic acid isothiocyanate under basic conditions .
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S-Alkylation: : The triazole thiol is then subjected to S-alkylation with 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, compounds containing triazole rings are known for their antimicrobial, antifungal, and anticancer properties . The presence of the bromophenyl and pyridinyl groups may enhance these activities, making this compound a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems likely involves interactions with specific enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity by mimicking natural substrates. The bromophenyl and pyridinyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar triazole structure but lacks the pyridinyl and trifluoromethylphenyl groups.
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone: Similar structure but with a phenylethanone group instead of the trifluoromethylphenyl group.
Uniqueness
The uniqueness of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability in drug molecules.
Properties
CAS No. |
477330-74-8 |
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Molecular Formula |
C22H15BrF3N5OS |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H15BrF3N5OS/c23-15-7-9-16(10-8-15)31-20(14-4-3-11-27-12-14)29-30-21(31)33-13-19(32)28-18-6-2-1-5-17(18)22(24,25)26/h1-12H,13H2,(H,28,32) |
InChI Key |
BVCQLVGFRKQMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
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